molecular formula C14H22N2 B8513221 1-(2-Tert-butylphenyl)piperazine

1-(2-Tert-butylphenyl)piperazine

Cat. No. B8513221
M. Wt: 218.34 g/mol
InChI Key: NYBZSVLCAXABQM-UHFFFAOYSA-N
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Patent
US08853215B2

Procedure details

A solution of 2-tert-butylaniline (35.7 g, 0.240 mol) and di(2-chloroethyl)amine hydrochloride (47.0 g, 0.264 mol) in diethylene glycol dimethyl ether (350 mL) was refluxed for 12 h. Then the mixture was cooled to room temperature, and 2 M NaOH solution (50 mL) was added. The mixture was extracted with ether, the combined organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give crude product as a colorless oil. The product was purified by re-crystallization in petroleum ether to afford 1-[2-(tert-butyl)phenyl]piperazine (22.6 g, 43%) as a white solid. To the mixture of [2-(tert-butyl)phenyl]piperazine and ethyl acetate was added dropwise 4 M HCl solution in ethyl acetate (50 mL), keeping stirring for 0.5 h. Then the resulting solid was collected by filtration to give 1-[2-(tert-butyl)phenyl]piperazine dihydrochloride (30 g, quant.) as a white solid, which was re-crystallized in ethanol to give 1-(2-tert-butylphenyl)piperazine dihydrochloride.
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7])([CH3:4])([CH3:3])[CH3:2].Cl.Cl[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]Cl.[OH-].[Na+]>COCCOCCOC>[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[N:7]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
35.7 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=CC=C1
Name
Quantity
47 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
350 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product as a colorless oil
CUSTOM
Type
CUSTOM
Details
The product was purified by re-crystallization in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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